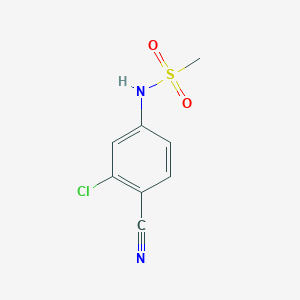

N-(3-chloro-4-cyanophenyl)methanesulfonamide

Description

N-(3-Chloro-4-cyanophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide (-SO₂NH₂) group attached to a 3-chloro-4-cyanophenyl aromatic ring. This structure combines electron-withdrawing substituents (chloro and cyano) with the sulfonamide moiety, which is commonly associated with biological activity, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

N-(3-chloro-4-cyanophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-14(12,13)11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGGYLRBEPTSDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(3-chloro-4-cyanophenyl)methanesulfonamide typically involves the reaction of 3-chloro-4-cyanobenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods:

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(3-chloro-4-cyanophenyl)methanesulfonamide can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The cyano group in the compound can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The methanesulfonamide group can be oxidized to a sulfone group using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).

Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.

Major Products Formed:

- Substitution reactions yield various substituted derivatives depending on the nucleophile used.

- Reduction reactions produce amine derivatives.

- Oxidation reactions result in sulfone derivatives.

Scientific Research Applications

Pharmaceutical Development

N-(3-chloro-4-cyanophenyl)methanesulfonamide has been investigated as a potential therapeutic agent in various medical conditions due to its unique chemical structure. It is particularly noted for:

- Anti-inflammatory Properties : Research indicates that this compound may play a role in treating myocardial inflammation, particularly during acute phases of myocardial infarction (MI). Studies have shown that it can reduce cardiomyocyte damage and improve cardiac function when administered during the inflammatory phase following MI .

- Cancer Research : The compound is being explored in the context of cancer treatment, particularly as an inhibitor of androgen receptor transactivation domains. This mechanism is relevant for targeting certain types of cancers that are driven by androgen signaling .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its utility in synthetic organic chemistry includes:

- Building Block for Drug Design : The compound's structural features make it a valuable precursor in the development of new pharmaceuticals, allowing chemists to modify its structure to enhance efficacy and reduce side effects .

Data Table: Applications Overview

Case Study 1: Myocardial Inflammation Treatment

A study published on the use of this compound demonstrated its effectiveness in reducing inflammation during myocardial infarction. The results indicated that administering the compound during the acute phase led to significant improvements in cardiac function and reduced systemic inflammation .

Case Study 2: Cancer Treatment

In another investigation, this compound was evaluated as an androgen receptor antagonist. The study highlighted its potential as a therapeutic agent for prostate cancer, where inhibition of androgen signaling is crucial for treatment efficacy .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the enzyme and pathway targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3-chloro-4-cyanophenyl)methanesulfonamide with structurally related sulfonamide derivatives, focusing on substituent effects, molecular properties, and functional roles.

Table 1: Key Structural and Molecular Comparisons

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The 3-chloro-4-cyano substitution in the target compound contrasts with analogs like N-(3-chloro-4-formylphenyl)methanesulfonamide .

- Hydrogen Bonding: Sulfonamide NH groups participate in hydrogen bonding, as observed in crystal structures of N-(3-chlorophenyl)-4-methylbenzenesulfonamide, where N–H⋯O interactions form dimeric structures . The chloro and cyano groups may further influence such interactions.

- Solubility and Bioavailability : Compounds like N-(3-((1,4-diazepan-1-yl)methyl)phenyl)methanesulfonamide hydrochloride (h) incorporate nitrogen-rich diazepane moieties, enhancing water solubility compared to the target compound’s simpler aromatic system .

Spectroscopic and Structural Insights

- Vibrational Spectroscopy: DFT studies on methyl-substituted analogs (e.g., N-(2-methylphenyl)methanesulfonamide) reveal that substituent position significantly affects vibrational transitions and NMR chemical shifts. For example, the 3-chloro-4-cyano substitution likely alters infrared (IR) absorption peaks near 1350–1150 cm⁻¹ (sulfonamide S=O stretching) and 750 cm⁻¹ (C-Cl bending) .

- Crystal Packing: The dihedral angle between aromatic rings in N-(3-chlorophenyl)-4-methylbenzenesulfonamide is 73.7°, suggesting steric and electronic effects of substituents on molecular conformation . Similar distortions may occur in the target compound due to the bulky cyano group.

Biological Activity

N-(3-chloro-4-cyanophenyl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological mechanisms, activity against various pathogens, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a phenyl ring with chlorine and cyanide substituents. This structure is significant as it influences the compound's interaction with biological targets.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes. It binds to the active or allosteric sites of target enzymes, obstructing substrate access or modifying enzyme conformation. This inhibition can significantly impact metabolic pathways, making it a candidate for further therapeutic exploration .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In a study involving various phenylthiourea derivatives, compounds similar to this compound showed high to moderate activity against Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values ranging from 2 to 64 µg/mL .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 1 | 2 | Antistaphylococcal |

| 2 | 16 | Antistaphylococcal |

| 3 | 64 | Antistaphylococcal |

Cytotoxicity

The cytotoxic effects of this compound and its derivatives have been evaluated in various cell lines. The compound demonstrated selective toxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, certain derivatives showed a CC50 (concentration causing 50% cytotoxicity) below 10 µM against human hematological tumor cell lines, indicating potential as an anticancer agent .

Case Studies

Case Study 1: Antiviral Activity

In one study, derivatives of methanesulfonamide compounds were evaluated for their antiviral efficacy against HIV-1 strains. The results indicated that specific structural modifications led to enhanced potency against both wild-type and resistant strains of HIV-1, with EC50 values in the nanomolar range. This highlights the potential of these compounds in developing antiviral therapies .

Case Study 2: Enzyme Inhibition

A detailed investigation into the enzyme inhibition properties revealed that this compound effectively inhibited key metabolic enzymes involved in drug metabolism. The compound's interaction with cytochrome P450 enzymes was assessed, showing minimal inhibition, which is advantageous for drug development as it suggests a lower risk of drug-drug interactions.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamides like this compound. Modifications to the phenyl ring and sulfonamide group have been shown to influence biological activity significantly. For example, electron-withdrawing groups on the aromatic ring enhance antimicrobial potency while maintaining low cytotoxicity levels .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-4-cyanophenyl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloro-substituted aryl precursors react with methanesulfonamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimizing stoichiometry (1:1.2 molar ratio of aryl halide to methanesulfonamide) and solvent polarity improves yields . Purity is validated by HPLC (>95%) and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

- Methodology :

- ¹H/¹³C NMR : The sulfonamide proton (NH) appears as a singlet at δ 7.2–7.5 ppm, while the cyano group (C≡N) shows a peak at ~2200 cm⁻¹ in IR .

- Mass Spectrometry : The molecular ion [M+H]⁺ should match the exact mass (e.g., 259.01 g/mol). Discrepancies >0.005 Da indicate impurities .

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodology : SHELXL is ideal for small-molecule refinement. Input experimental data (HKL files) and apply least-squares refinement with anisotropic displacement parameters. Validate using R1/wR2 convergence (<0.05) and check for missing electron density peaks .

Advanced Research Questions

Q. How do substituents (chloro, cyano) influence the compound’s electronic properties and reactivity?

- Methodology : Computational DFT studies (e.g., Gaussian09) reveal the electron-withdrawing cyano group lowers the HOMO energy (-6.8 eV), enhancing electrophilic substitution at the para position. Experimental validation via Hammett plots (σₚ = +0.66 for -CN) correlates with reaction kinetics .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., pKa, density)?

- Methodology : Discrepancies in pKa (predicted 4.37 vs. experimental 4.02) arise from solvent effects. Use potentiometric titration in 50% aqueous DMSO for accurate measurement. Density variations (±0.1 g/cm³) are attributed to polymorphism; confirm via DSC (melting point ±2°C) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodology : Replace the chloro group with electron-donating substituents (e.g., -OCH₃) to improve membrane permeability. Test derivatives in vitro (e.g., MIC assays against S. aureus) and correlate logP (calculated via ChemAxon) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.